molecular formula C11H14BrN B12944897 (R)-2-(2-Bromo-5-methylphenyl)pyrrolidine

(R)-2-(2-Bromo-5-methylphenyl)pyrrolidine

Cat. No.: B12944897
M. Wt: 240.14 g/mol
InChI Key: QPQNVTUBWZXSSP-LLVKDONJSA-N
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Description

®-2-(2-Bromo-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Bromo-5-methylphenyl)pyrrolidine typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the desired position.

    Formation of Pyrrolidine Ring: The brominated intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of ®-2-(2-Bromo-5-methylphenyl)pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Bromo-5-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

®-2-(2-Bromo-5-methylphenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.

    Biological Studies: Researchers use it to study the effects of chiral compounds on biological systems.

Mechanism of Action

The mechanism of action of ®-2-(2-Bromo-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The presence of the bromine and methyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Bromo-5-methylphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.

    2-(2-Bromo-5-methylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.

Uniqueness

®-2-(2-Bromo-5-methylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in research and development of chiral drugs and other applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2R)-2-(2-bromo-5-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-4-5-10(12)9(7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

QPQNVTUBWZXSSP-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Br)[C@H]2CCCN2

Canonical SMILES

CC1=CC(=C(C=C1)Br)C2CCCN2

Origin of Product

United States

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